molecular formula C12H11NO6 B12292546 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid

Cat. No.: B12292546
M. Wt: 265.22 g/mol
InChI Key: XNUVCRMTDPHCTP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and three carboxylic acid groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative, followed by the introduction of carboxylic acid groups through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-Cyclopropyl-4-carboxypyridine-2,3,5-tricarboxylic acid.

Scientific Research Applications

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid
  • Pyridine-2,4,6-tricarboxylic acid
  • 4-Methylpyridine-2,3,5-tricarboxylic acid

Uniqueness

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid is unique due to the presence of both a cyclopropyl group and three carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

6-cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid

InChI

InChI=1S/C12H11NO6/c1-4-6(10(14)15)8(5-2-3-5)13-9(12(18)19)7(4)11(16)17/h5H,2-3H2,1H3,(H,14,15)(H,16,17)(H,18,19)

InChI Key

XNUVCRMTDPHCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)O)C(=O)O)C2CC2)C(=O)O

Origin of Product

United States

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